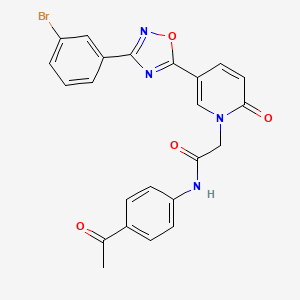

3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . The average mass is 317.652 Da and the monoisotopic mass is 316.034180 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the cyclization of 1,2-diamine derivatives with sulfonium salts, and the aza-Michael addition between diamine and the in situ generated sulfonium salt .Applications De Recherche Scientifique

Catalytic Hydrogenation for Chiral Intermediates

Ruthenium-catalyzed enantioselective hydrogenation of aryl-pyridyl ketones, including derivatives similar to 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone, has been reported to achieve high enantiomeric excesses. This process is significant for producing chiral intermediates for histamine H(1) antagonists, indicating the compound's utility in synthesizing bioactive molecules with potential pharmaceutical applications (Tao et al., 2012).

Kinetics and Mechanisms of Thionocarbonates Reactions

Studies on the kinetics and mechanisms of reactions involving compounds similar to this compound with alicyclic amines have provided insights into their behavior under various conditions. This research can inform the development of synthetic methodologies and the understanding of reaction mechanisms (Castro et al., 2001).

Synthesis of Heterocyclic Compounds

The compound has been explored as a precursor in the synthesis of heterocyclic compounds, such as furans, pyrroles, and thiophenes. These findings are relevant for the development of novel materials and molecules with specific electronic and optical properties (Yin et al., 2008).

Solid-Phase Immobilization for Alkylation

Piperazine-derived hydrazone linkers have been utilized for the alkylation of solid-phase immobilized ketones, showcasing the versatility of compounds like this compound in solid-phase chemistry. This application is crucial for the development of combinatorial chemistry techniques and the synthesis of diverse compound libraries (Lazny & Michalak, 2002).

Photolabile Protecting Groups

Compounds structurally related to this compound have been investigated as photolabile protecting groups for aldehydes and ketones. This research is significant for developing light-responsive materials and systems in the fields of drug delivery and molecular electronics (Lu et al., 2003).

Mécanisme D'action

Target of Action

Piperazine derivatives, a key structural component of this compound, are known to have a wide range of biological and pharmaceutical activity .

Mode of Action

Piperazine derivatives are known to interact with various targets, leading to changes in cellular processes .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds containing a piperazine moiety have been associated with a variety of biological activities .

Propriétés

IUPAC Name |

(3-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrClN2O/c18-14-4-1-3-13(11-14)17(22)21-9-7-20(8-10-21)16-6-2-5-15(19)12-16/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAANQOJUQNTYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2739558.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-phenylalanine](/img/structure/B2739563.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2739564.png)

![7-(4-fluorophenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2739566.png)

![2-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2739568.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate](/img/structure/B2739569.png)

![7-(4-Ethoxybenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2739570.png)